4-(2-Fluoro-phenyl)-cyclohex-3-enone
Description
4-(2-Fluorophenyl)-cyclohex-3-enone is a fluorinated cyclohexenone derivative characterized by a cyclohex-3-enone ring substituted at the 4-position with a 2-fluorophenyl group. This compound belongs to a class of molecules where aromatic substituents influence both the electronic and steric properties of the cyclohexenone core. The fluorine atom at the ortho position of the phenyl ring introduces electron-withdrawing effects, which can modulate reactivity, stability, and intermolecular interactions.
Properties
Molecular Formula |
C12H11FO |
|---|---|
Molecular Weight |
190.21 g/mol |
IUPAC Name |
4-(2-fluorophenyl)cyclohex-3-en-1-one |
InChI |
InChI=1S/C12H11FO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-5H,6-8H2 |
InChI Key |
UTDDXJSRNRRSFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Ring Conformation
The position of substituents on the phenyl ring significantly impacts the cyclohexenone ring conformation. For example:
- 4-(4-Fluorophenyl)-cyclohex-3-enone (CAS 36716-73-1) adopts a planar cyclohexenone ring due to minimal steric hindrance from the para-fluorine substituent .
- In contrast, polychlorocyclohex-3-enones (e.g., compound 38 in ) exhibit a twist-boat conformation (torsion angles: C(3)-C(4)-C(5)-C(6) = 31.1°, C(1)-C(2)-C(3)-C(4) = 11.1°), stabilized by bulky substituents .
- Nitro-substituted analogs (e.g., 5-nitrocyclohex-3-enone) adopt a skew-boat conformation due to the strong electron-withdrawing nitro group, which distorts the ring geometry .
Table 1: Conformational Comparison of Cyclohex-3-enones
Spectroscopic Properties
Infrared (IR) carbonyl stretching frequencies (νC=O) provide insights into electronic effects:
- Polychlorocyclohex-3-enones exhibit νC=O values between 1752–1770 cm⁻¹, influenced by chlorine’s electron-withdrawing effect .
- Nitro-substituted analogs show higher νC=O frequencies (e.g., 1770 cm⁻¹) due to stronger electron withdrawal .
- Fluorinated analogs (e.g., 4-(4-fluorophenyl)-cyclohex-3-enone) likely have νC=O values closer to 1730–1750 cm⁻¹, reflecting fluorine’s moderate electron withdrawal .
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